An In-depth Technical Guide to Methyl 3-phenylpropanoate
An In-depth Technical Guide to Methyl 3-phenylpropanoate
It appears there may be a typographical error in the requested topic "Methyl 3-phenoxypropanoate," as extensive searches did not yield a compound with this specific name. However, a closely related and well-documented compound, Methyl 3-phenylpropanoate , was identified. This guide will proceed under the assumption that the intended topic was Methyl 3-phenylpropanoate, a compound with significant applications in various scientific fields.
CAS Number: 103-25-3
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of Methyl 3-phenylpropanoate. We will delve into its fundamental properties, synthesis, applications, and safety considerations, offering insights from a senior application scientist's perspective to elucidate the rationale behind key methodologies.
Core Identification and Physicochemical Properties
Methyl 3-phenylpropanoate, also known as Methyl hydrocinnamate, is the methyl ester of 3-phenylpropionic acid.[1] It belongs to the class of organic compounds known as fatty acid esters.[2] This compound is recognized for its role as a volatile oil component and a flavoring agent.[1]
Table 1: Physicochemical Properties of Methyl 3-phenylpropanoate
| Property | Value | Source |
| CAS Number | 103-25-3 | [1][3] |
| Molecular Formula | C10H12O2 | [1][4] |
| Molecular Weight | 164.20 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid/Clear Pale Yellow Oil | [3][5] |
| Boiling Point | 236 - 239 °C | [6][7] |
| Density | 1.05 g/cm³ | [6][7] |
| Solubility | Insoluble in water | [1] |
| Refractive Index | 1.499-1.505 | [1] |
| Flash Point | 100 °C / 212 °F | [6] |
Synthesis of Methyl 3-phenylpropanoate: A Step-by-Step Protocol
The synthesis of Methyl 3-phenylpropanoate is typically achieved through the Fischer esterification of 3-phenylpropionic acid with methanol, catalyzed by a strong acid. This method is favored for its straightforwardness and use of readily available starting materials.
Experimental Protocol: Fischer Esterification
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Reaction Setup: A mixture of 50g of 3-phenylpropionic acid, 250ml of methanol, and 12ml of concentrated sulfuric acid is heated under reflux for 12 hours.[8] The excess methanol acts as both a reactant and a solvent, driving the equilibrium towards the product side.
-
Work-up: The excess methanol is evaporated under reduced pressure. The residue is then added to a mixture of 100ml of saturated aqueous sodium bicarbonate solution and 400g of ice.[8] The pH is adjusted to 9 with additional sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Extraction: The mixture is extracted five times with 100ml portions of ether. The combined ether extracts are washed twice with 50ml of brine, dried, and evaporated to yield Methyl 3-phenylpropanoate as an oil.[8]
Causality in Experimental Choices:
-
Reflux: Heating under reflux ensures that the reaction proceeds at a constant, elevated temperature without loss of the volatile methanol solvent.
-
Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Excess Methanol: Using a large excess of methanol shifts the reaction equilibrium towards the formation of the ester, maximizing the yield according to Le Chatelier's principle.
-
Aqueous Work-up with Bicarbonate: This step is crucial for removing the acid catalyst and any remaining 3-phenylpropionic acid, which would otherwise co-purify with the desired ester.
-
Brine Wash: Washing with brine helps to remove any residual water from the organic layer before the final drying and evaporation steps.
Caption: Workflow for the synthesis of Methyl 3-phenylpropanoate.
Applications in Research and Drug Development
While primarily used as a fragrance and flavoring agent, the structural motif of Methyl 3-phenylpropanoate holds relevance for drug development professionals.[1][3][4]
-
Scaffold for Bioactive Molecules: The phenylpropanoate skeleton is a common feature in many biologically active compounds. The ester functionality provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives for screening.
-
Intermediate in Pharmaceutical Synthesis: A closely related compound, Methyl 3-amino-3-phenylpropanoate Hydrochloride (CAS 144494-72-4), is a crucial chiral intermediate in the synthesis of Maraviroc, an antiviral drug used to treat HIV infection.[9] This highlights the importance of the 3-phenylpropanoate core in the construction of complex pharmaceutical agents.
-
The "Magic Methyl" Effect: The methyl group in Methyl 3-phenylpropanoate, while seemingly simple, can have profound effects on the biological activity and pharmacokinetic properties of a molecule. In drug discovery, the strategic addition of a methyl group, often referred to as the "magic methyl" effect, can enhance potency, improve metabolic stability, and modulate solubility.[10] While Methyl 3-phenylpropanoate itself is not a drug, its structure serves as a fundamental example of a methylated phenylalkanoic acid ester, a class of compounds where such effects are often explored.[10]
-
Insect Behavior Studies: Derivatives of Methyl 3-phenylpropanoate have been shown to interfere with insect feeding behavior, suggesting potential applications in the development of novel insect repellents or pesticides.[5]
Safety and Handling
Methyl 3-phenylpropanoate is classified as causing skin and eye irritation, and may cause respiratory irritation.[11] Proper handling and storage are essential to ensure laboratory safety.
Table 2: Safety and Handling Precautions
| Precaution | Description | Source |
| Ventilation | Use only outdoors or in a well-ventilated area. | [11] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | [6][11][12] |
| Handling | Avoid breathing fumes, mist, spray, or vapors. Wash skin thoroughly after handling. | [11][13] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. | [6][11][12] |
| Fire Safety | Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction. | [12] |
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[12][13]
In all cases of significant exposure or if symptoms persist, seek medical attention.
Caption: Key safety considerations for Methyl 3-phenylpropanoate.
Conclusion
Methyl 3-phenylpropanoate (CAS No. 103-25-3) is a valuable compound with well-established applications in the fragrance and flavor industries. For researchers and drug development professionals, its significance extends to its role as a versatile chemical scaffold and a precursor to more complex molecules with therapeutic potential. A thorough understanding of its synthesis, properties, and safe handling procedures is paramount for its effective and responsible use in a research and development setting.
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Human Metabolome Database. Showing metabocard for Methyl 3-phenylpropanoate (HMDB0030060). [Link]
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